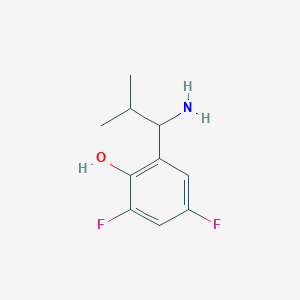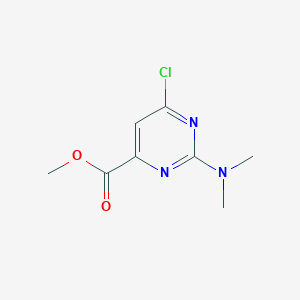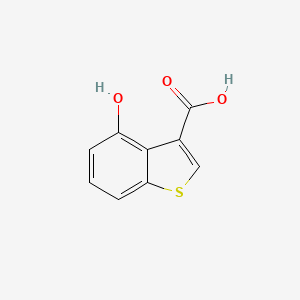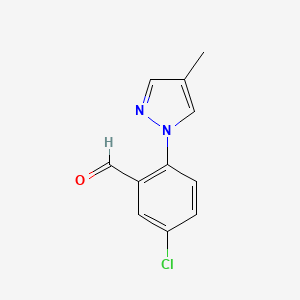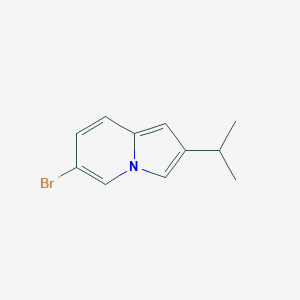
6-Bromo-2-(propan-2-yl)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(propan-2-yl)indolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(propan-2-yl)indolizine can be achieved through several methods. One common approach involves the cyclization of 2-(propan-2-yl)pyridine with a brominating agent. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide. The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination of 2-(propan-2-yl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst. The reaction conditions are optimized to achieve high yield and purity of the product. The final compound is isolated through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(propan-2-yl)indolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding indolizine oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(propan-2-yl)indolizine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 6-substituted indolizines.
Oxidation: Formation of indolizine oxides.
Reduction: Formation of 2-(propan-2-yl)indolizine.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(propan-2-yl)indolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and dyes due to its unique structural properties
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(propan-2-yl)indolizine involves its interaction with specific molecular targets. The bromine atom and the indolizine ring can participate in various biochemical pathways, leading to the modulation of enzyme activities or receptor binding. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Propan-2-yl)indolizine: Lacks the bromine atom, resulting in different reactivity and biological activities.
6-Chloro-2-(propan-2-yl)indolizine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
6-Bromoindolizine:
Uniqueness
6-Bromo-2-(propan-2-yl)indolizine is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical reactivity and potential for diverse applications. Its unique structure allows for specific interactions in biological systems and makes it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C11H12BrN |
|---|---|
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
6-bromo-2-propan-2-ylindolizine |
InChI |
InChI=1S/C11H12BrN/c1-8(2)9-5-11-4-3-10(12)7-13(11)6-9/h3-8H,1-2H3 |
InChI-Schlüssel |
ACAFABTXNHKGEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN2C=C(C=CC2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15274631.png)



![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)
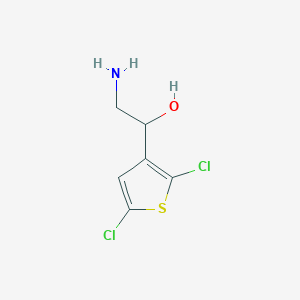

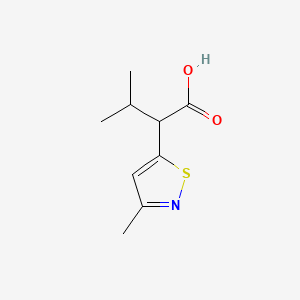
![1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B15274677.png)
